molecular formula C14H13NO4 B5594604 N-(2,2-dimethyl-1,3-benzodioxol-5-yl)-2-furamide

N-(2,2-dimethyl-1,3-benzodioxol-5-yl)-2-furamide

Cat. No.: B5594604
M. Wt: 259.26 g/mol
InChI Key: BNCBHEVASLYXPH-UHFFFAOYSA-N
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Description

N-(2,2-dimethyl-1,3-benzodioxol-5-yl)-2-furamide: is an organic compound that features a benzodioxole ring fused with a furan ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,2-dimethyl-1,3-benzodioxol-5-yl)-2-furamide typically involves the following steps:

    Formation of the Benzodioxole Ring: This can be achieved by reacting catechol with acetone in the presence of an acid catalyst to form 2,2-dimethyl-1,3-benzodioxole.

    Furan Ring Formation: The furan ring can be synthesized through the cyclization of appropriate precursors such as furfural or furfuryl alcohol.

    Amide Bond Formation: The final step involves the coupling of the benzodioxole and furan rings through an amide bond. This can be done using reagents like carbodiimides (e.g., EDCI) and bases (e.g., triethylamine) to facilitate the formation of the amide linkage.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the employment of robust catalysts to improve yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furanones or other oxidized derivatives.

    Reduction: Reduction reactions can target the carbonyl group in the amide, potentially converting it to an amine.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Halogenating agents (e.g., bromine) or nucleophiles (e.g., amines) under appropriate conditions.

Major Products

    Oxidation: Formation of furanones or carboxylic acids.

    Reduction: Formation of amines.

    Substitution: Formation of halogenated or aminated derivatives.

Scientific Research Applications

N-(2,2-dimethyl-1,3-benzodioxol-5-yl)-2-furamide has several applications in scientific research:

    Medicinal Chemistry: It is explored for its potential as an anticancer agent due to its ability to interact with biological targets.

    Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

    Biological Studies: It is used in studies to understand its interaction with enzymes and receptors, providing insights into its mechanism of action.

Mechanism of Action

The mechanism by which N-(2,2-dimethyl-1,3-benzodioxol-5-yl)-2-furamide exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The benzodioxole and furan rings can engage in π-π stacking interactions, hydrogen bonding, and other non-covalent interactions, influencing the compound’s binding affinity and specificity. These interactions can modulate biological pathways, leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2,2-dimethyl-1,3-benzodioxol-5-yl)ethanamine
  • (2,2-dimethyl-1,3-benzodioxol-5-yl)methanol

Uniqueness

N-(2,2-dimethyl-1,3-benzodioxol-5-yl)-2-furamide is unique due to the presence of both benzodioxole and furan rings, which confer distinct electronic and steric properties. This dual-ring system enhances its versatility in chemical reactions and its potential for diverse applications in research and industry.

Properties

IUPAC Name

N-(2,2-dimethyl-1,3-benzodioxol-5-yl)furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13NO4/c1-14(2)18-10-6-5-9(8-12(10)19-14)15-13(16)11-4-3-7-17-11/h3-8H,1-2H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNCBHEVASLYXPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OC2=C(O1)C=C(C=C2)NC(=O)C3=CC=CO3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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